1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
CAS No.: 1105192-25-3
Cat. No.: VC2631972
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1105192-25-3 |
---|---|
Molecular Formula | C10H8N2O4 |
Molecular Weight | 220.18 g/mol |
IUPAC Name | 1-(furan-2-ylmethyl)-6-oxopyridazine-3-carboxylic acid |
Standard InChI | InChI=1S/C10H8N2O4/c13-9-4-3-8(10(14)15)11-12(9)6-7-2-1-5-16-7/h1-5H,6H2,(H,14,15) |
Standard InChI Key | XWKMHQDYZBQJCE-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)CN2C(=O)C=CC(=N2)C(=O)O |
Canonical SMILES | C1=COC(=C1)CN2C(=O)C=CC(=N2)C(=O)O |
Introduction
Comparative Analysis with Related Compounds
Relationship to 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid
The parent compound, 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 37972-69-3), represents the core structure from which 1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is derived. A comparison of their properties reveals important structural differences :
Property | 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid | 1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid |
---|---|---|
Molecular Formula | C5H4N2O3 | C10H8N2O4 |
Molecular Weight | 140.1 g/mol | 220.18-220.19 g/mol |
N1 Position | Unsubstituted (H) | 2-Furylmethyl group |
Structural Complexity | Basic pyridazinone core | Enhanced with furan moiety |
Property | 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | 1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid |
---|---|---|
Molecular Formula | C6H6N2O3 | C10H8N2O4 |
N1 Substituent | Methyl group | 2-Furylmethyl group |
Additional Functionality | None | Furan ring oxygen (potential H-bond acceptor) |
Molecular Recognition Potential | Limited by simple alkyl substitution | Enhanced by heterocyclic substitution |
The presence of the furan ring in 1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid versus the methyl group in the 1-methyl derivative introduces significant differences in:
-
Electronic distribution (the furan ring can participate in resonance)
-
Potential binding interactions (furan provides additional binding sites)
-
Metabolic profile and stability
-
Physicochemical properties affecting solubility and membrane permeability
Synthetic Approaches
Synthetic Challenges and Considerations
The synthesis of 1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid likely presents several challenges:
-
Regioselectivity: Ensuring alkylation occurs specifically at the N1 position rather than at N2 or other nucleophilic sites
-
Furan ring stability: The furan moiety is known to be sensitive to strong acidic conditions
-
Purification considerations: Separating the target compound from potential side products and unreacted starting materials
-
Scale-up factors: Optimizing reaction conditions for larger-scale preparation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume